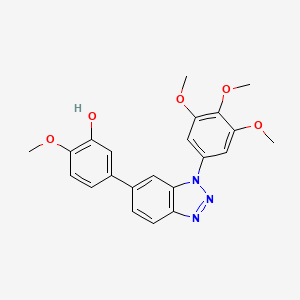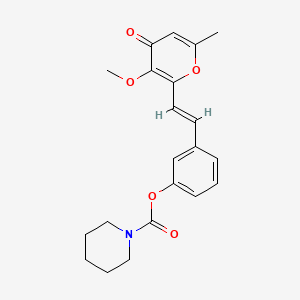
BuChE-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BuChE-IN-10 involves the preparation of pyranone-carbamate derivatives. The specific synthetic route and reaction conditions are typically proprietary and detailed in scientific literature.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high purity and yield of the compound, suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
BuChE-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups such as carbamates and pyranones. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide (DMSO) and ethanol are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of the pyranone ring, while reduction can lead to the formation of reduced carbamate derivatives .
Scientific Research Applications
BuChE-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of butyrylcholinesterase and its interactions with other molecules
Biology: Investigated for its role in modulating neuroinflammatory pathways and its potential neuroprotective effects
Medicine: Explored as a therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders due to its selective inhibition of BuChE
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholinesterase enzymes
Mechanism of Action
BuChE-IN-10 exerts its effects by selectively inhibiting butyrylcholinesterase, an enzyme involved in the hydrolysis of esters of choline. This inhibition leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s . The molecular targets include the active site of BuChE, where this compound binds and prevents the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Another cholinesterase inhibitor with dual action on acetylcholinesterase and butyrylcholinesterase.
Galantamine: Primarily an acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors
Uniqueness of BuChE-IN-10
This compound is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase, which reduces potential side effects associated with non-selective cholinesterase inhibitors. Its high blood-brain barrier permeability also enhances its effectiveness in treating central nervous system disorders .
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[3-[(E)-2-(3-methoxy-6-methyl-4-oxopyran-2-yl)ethenyl]phenyl] piperidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO5/c1-15-13-18(23)20(25-2)19(26-15)10-9-16-7-6-8-17(14-16)27-21(24)22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12H2,1-2H3/b10-9+ |
InChI Key |
MOPDEKASFLNBJW-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=C(O1)/C=C/C2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)C=CC2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


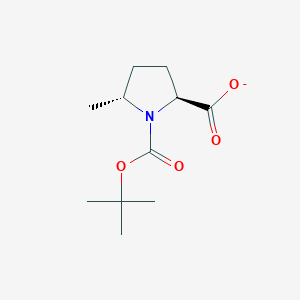
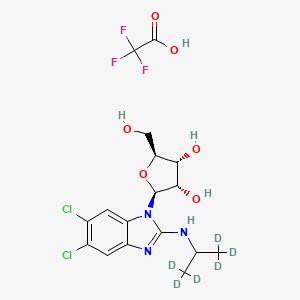
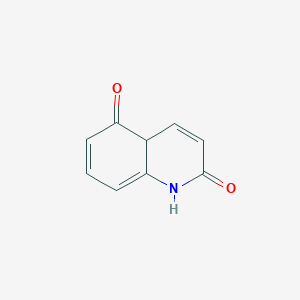
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
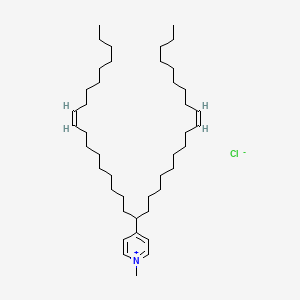

![[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate](/img/structure/B12364449.png)
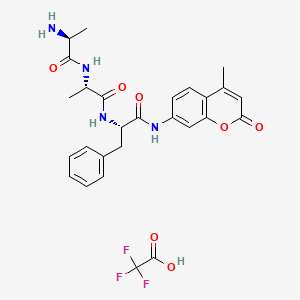
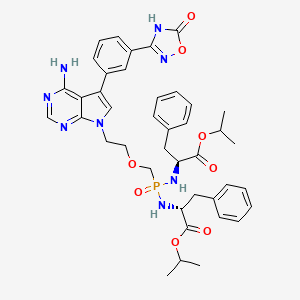
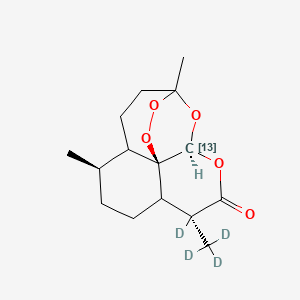
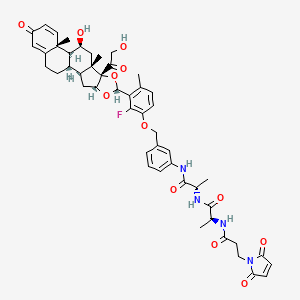

![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
